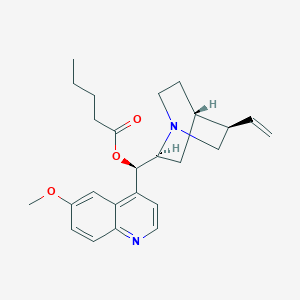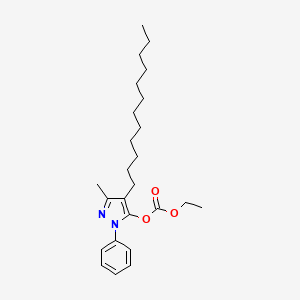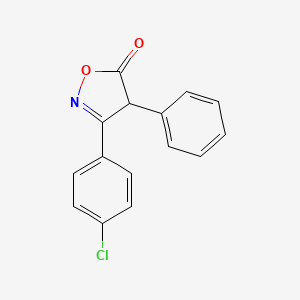
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide is a complex organic compound that features a furan ring, a thiazole ring, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxylic acid hydrazide with various reagents to form the thiazole ring, followed by acylation to introduce the acetamide group . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as phenylselenophenol iron complex under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure the scalability and cost-effectiveness of the production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or thiolated versions, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid hydrazide: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole rings but different functional groups.
Acetamide derivatives: Compounds with the acetamide group but different aromatic rings.
Uniqueness
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide is unique due to its combination of furan, thiazole, and acetamide groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C12H10N2O4S |
|---|---|
Poids moléculaire |
278.29 g/mol |
Nom IUPAC |
N-[5-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C12H10N2O4S/c1-7(15)13-12-14-11(17)10(19-12)9(16)5-4-8-3-2-6-18-8/h2-6,17H,1H3,(H,13,14,15)/b5-4+ |
Clé InChI |
DDPSWCHBLGJHTJ-SNAWJCMRSA-N |
SMILES isomérique |
CC(=O)NC1=NC(=C(S1)C(=O)/C=C/C2=CC=CO2)O |
SMILES canonique |
CC(=O)NC1=NC(=C(S1)C(=O)C=CC2=CC=CO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B12896517.png)





![(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12896549.png)

![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)





